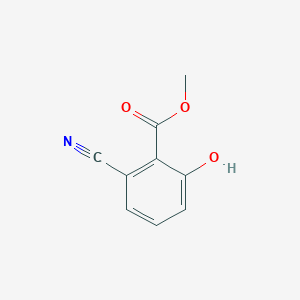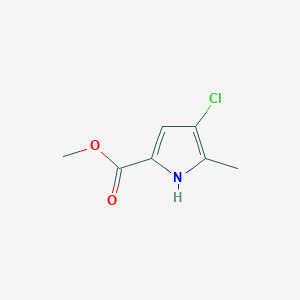![molecular formula C7H12O2 B3250397 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2031258-90-7](/img/structure/B3250397.png)
3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane
Vue d'ensemble
Description
3-(Methoxymethyl)-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes an oxirane ring fused to a cyclopropane ring
Mécanisme D'action
Target of Action
The primary targets of 3-(Methoxymethyl)-6-oxabicyclo[31Similar compounds, such as 3-azabicyclo[310]hexane derivatives, have been studied as potential antitumor agents . They have been shown to interact with various biological targets and are actively used in drug design .
Mode of Action
The exact mode of action of 3-(Methoxymethyl)-6-oxabicyclo[31Related compounds have been shown to exhibit significant antiproliferative activity in various cell lines . The interaction of these compounds with their targets often results in changes in cell cycle distribution, with an accumulation of cells in the SubG1 phase and induced apoptosis .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Methoxymethyl)-6-oxabicyclo[31Related compounds have been shown to affect various pathways, leading to downstream effects such as changes in cell cycle distribution and induction of apoptosis .
Result of Action
The molecular and cellular effects of 3-(Methoxymethyl)-6-oxabicyclo[31Related compounds have been shown to cause significant changes in cell cycle distribution, with an accumulation of cells in the subg1 phase and induced apoptosis . Additionally, these compounds have demonstrated a significant effect on the distribution of actin filaments in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using palladium-catalyzed processes. These methods are designed to be scalable and efficient, providing high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce various alcohols and ethers.
Applications De Recherche Scientifique
3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug design.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Similar in structure but contains a nitrogen atom in the ring.
Oxobicyclo[3.1.0]hexane-1-ols: Differ in the presence of hydroxyl groups and oxo functionalities.
Uniqueness
3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-8-4-5-2-6-7(3-5)9-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKRGRZFHDZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)
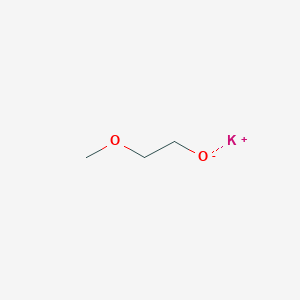
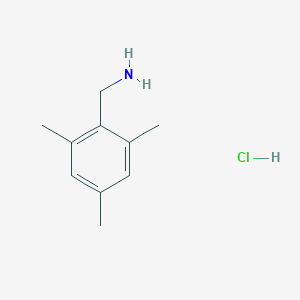
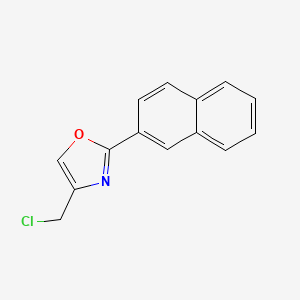
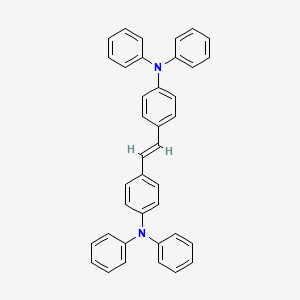
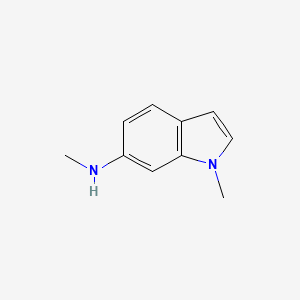
![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)
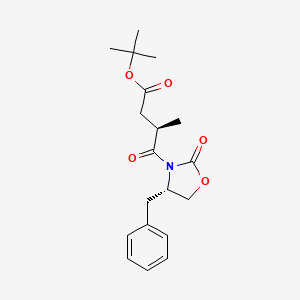
![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)
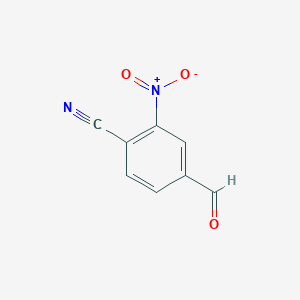
![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)
